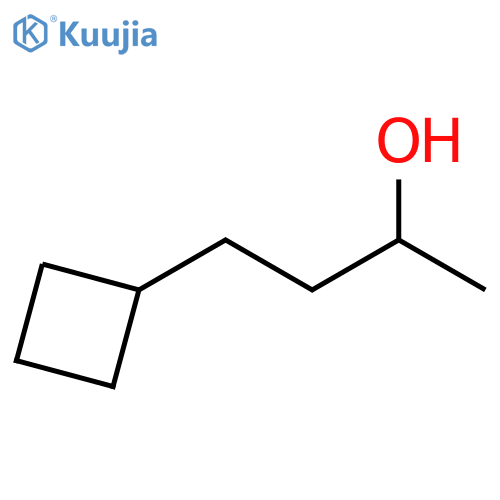Cas no 1515778-49-0 (4-cyclobutylbutan-2-ol)
4-シクロブチルブタン-2-オールは、シクロブチル基を有する脂肪族アルコールの一種であり、分子式C8H16Oで表される。この化合物は、シクロブチル環の剛直性とブタノール鎖の柔軟性を併せ持つため、有機合成中間体としての応用が期待される。特に、医薬品や機能性材料の合成において、立体選択的反応や官能基変換の前駆体として有用である。高い純度と安定性を特徴とし、溶媒への溶解性も良好なため、実験室規模から工業プロセスまで幅広く利用可能。分子構造の特異性から、新規化合物設計における構造ユニットとしても注目されている。

4-cyclobutylbutan-2-ol structure
商品名:4-cyclobutylbutan-2-ol
4-cyclobutylbutan-2-ol 化学的及び物理的性質
名前と識別子
-
- Cyclobutanepropanol, α-methyl-
- 4-cyclobutylbutan-2-ol
- SCHEMBL13461629
- AKOS017977216
- EN300-1245236
- CS-0278635
- 1515778-49-0
-
- インチ: 1S/C8H16O/c1-7(9)5-6-8-3-2-4-8/h7-9H,2-6H2,1H3
- InChIKey: SYMPSRHZLJFQQV-UHFFFAOYSA-N
- ほほえんだ: C1(CCC(C)O)CCC1
計算された属性
- せいみつぶんしりょう: 128.120115130g/mol
- どういたいしつりょう: 128.120115130g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 76.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 0.919±0.06 g/cm3(Predicted)
- ふってん: 175.4±8.0 °C(Predicted)
- 酸性度係数(pKa): 15.27±0.20(Predicted)
4-cyclobutylbutan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1245236-2500mg |
4-cyclobutylbutan-2-ol |
1515778-49-0 | 2500mg |
$1230.0 | 2023-10-02 | ||
| Enamine | EN300-1245236-100mg |
4-cyclobutylbutan-2-ol |
1515778-49-0 | 100mg |
$553.0 | 2023-10-02 | ||
| Enamine | EN300-1245236-1000mg |
4-cyclobutylbutan-2-ol |
1515778-49-0 | 1000mg |
$628.0 | 2023-10-02 | ||
| Enamine | EN300-1245236-1.0g |
4-cyclobutylbutan-2-ol |
1515778-49-0 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1245236-500mg |
4-cyclobutylbutan-2-ol |
1515778-49-0 | 500mg |
$603.0 | 2023-10-02 | ||
| Enamine | EN300-1245236-250mg |
4-cyclobutylbutan-2-ol |
1515778-49-0 | 250mg |
$579.0 | 2023-10-02 | ||
| Enamine | EN300-1245236-50mg |
4-cyclobutylbutan-2-ol |
1515778-49-0 | 50mg |
$528.0 | 2023-10-02 | ||
| Enamine | EN300-1245236-5000mg |
4-cyclobutylbutan-2-ol |
1515778-49-0 | 5000mg |
$1821.0 | 2023-10-02 | ||
| Enamine | EN300-1245236-10000mg |
4-cyclobutylbutan-2-ol |
1515778-49-0 | 10000mg |
$2701.0 | 2023-10-02 |
4-cyclobutylbutan-2-ol 関連文献
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
1515778-49-0 (4-cyclobutylbutan-2-ol) 関連製品
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
